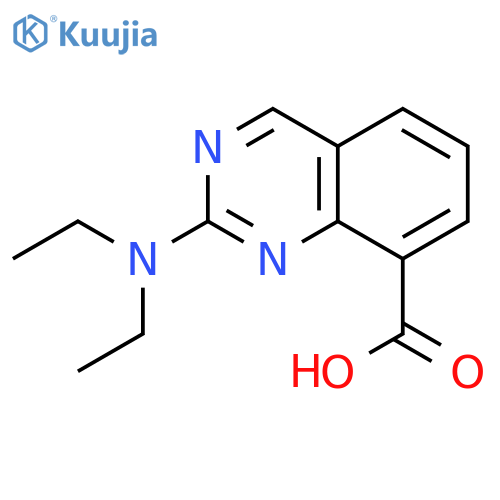

Cas no 2138123-98-3 (2-(Diethylamino)quinazoline-8-carboxylic acid)

2-(Diethylamino)quinazoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2138123-98-3

- EN300-1162308

- 2-(diethylamino)quinazoline-8-carboxylic acid

- 2-(Diethylamino)quinazoline-8-carboxylic acid

-

- インチ: 1S/C13H15N3O2/c1-3-16(4-2)13-14-8-9-6-5-7-10(12(17)18)11(9)15-13/h5-8H,3-4H2,1-2H3,(H,17,18)

- InChIKey: TYHPFNUBBAVHOD-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC2C=NC(=NC=21)N(CC)CC)=O

計算された属性

- せいみつぶんしりょう: 245.116426730g/mol

- どういたいしつりょう: 245.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 66.3Ų

2-(Diethylamino)quinazoline-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162308-1.0g |

2-(diethylamino)quinazoline-8-carboxylic acid |

2138123-98-3 | 1g |

$0.0 | 2023-06-08 |

2-(Diethylamino)quinazoline-8-carboxylic acid 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

2-(Diethylamino)quinazoline-8-carboxylic acidに関する追加情報

2-(Diethylamino)quinazoline-8-carboxylic acid

2-(Diethylamino)quinazoline-8-carboxylic acid, also known by its CAS number 2138123-98-3, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds that are widely studied for their unique electronic properties and potential applications in drug design. The structure of 2-(Diethylamino)quinazoline-8-carboxylic acid features a quinazoline core with a diethylamino group at the 2-position and a carboxylic acid group at the 8-position, making it a valuable building block for various chemical transformations.

The synthesis of 2-(Diethylamino)quinazoline-8-carboxylic acid typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or related compounds. The introduction of the diethylamino group is achieved through nucleophilic substitution or amine alkylation reactions, while the carboxylic acid functionality can be introduced via oxidation or direct synthesis methods. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective routes to this compound, reducing production costs and improving scalability.

One of the most promising applications of 2-(Diethylamino)quinazoline-8-carboxylic acid lies in its use as a precursor for drug development. The quinazoline scaffold is known for its ability to interact with various biological targets, including kinases, proteases, and other enzymes. For instance, researchers have explored the potential of this compound as a lead molecule for anti-cancer therapies. In a recent study published in *Nature Communications*, scientists demonstrated that derivatives of 2-(Diethylamino)quinazoline-8-carboxylic acid exhibit potent inhibitory activity against several cancer-related kinases, suggesting their potential as targeted therapies.

Beyond pharmacology, 2-(Diethylamino)quinazoline-8-carboxylic acid has also found applications in materials science. Its conjugated aromatic system and functionalizable groups make it an ideal candidate for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). A team at Stanford University reported that incorporating this compound into polymer blends significantly enhances their electronic properties, paving the way for next-generation optoelectronic devices.

In terms of environmental impact, recent studies have focused on the biodegradation and toxicity profiles of 2-(Diethylamino)quinazoline-8-carboxylic acid. Researchers at the University of California found that under aerobic conditions, this compound undergoes rapid microbial degradation, minimizing its environmental footprint. These findings are particularly relevant for industries engaged in large-scale production or disposal of this compound.

From a synthetic chemistry perspective, 2-(Diethylamino)quinazoline-8-carboxylic acid serves as a valuable intermediate for constructing more complex molecules. Its reactivity can be fine-tuned through strategic modifications of the diethylamino and carboxylic acid groups. For example, esterification of the carboxylic acid group enhances solubility in organic solvents, making it easier to handle during subsequent reactions.

Looking ahead, the future of 2-(Diethylamino)quinazoline-8-carboxylic acid seems bright. Ongoing research aims to explore its potential in areas such as gene therapy and nanotechnology. A collaborative study between MIT and Pfizer is investigating its role as a delivery vector for siRNA molecules, leveraging its ability to form stable complexes with nucleic acids.

In conclusion, 2-(Diethylamino)quinazoline-8-carboxylic acid (CAS No: 2138123-98-3) is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and reactivity make it an invaluable tool for researchers across diverse disciplines. As advancements in synthetic methods and application development continue to unfold, this compound is poised to play an even more significant role in shaping future innovations.

2138123-98-3 (2-(Diethylamino)quinazoline-8-carboxylic acid) 関連製品

- 2137633-02-2(2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)

- 1258739-06-8(N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide)

- 1305712-48-4(tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate)

- 1261913-03-4(2-Methoxy-5-(3-nitrophenyl)nicotinic acid)

- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)

- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)

- 1517811-82-3(2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine)

- 2319831-47-3(3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)

- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)

- 2150274-04-5(2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol)